
10-(4-morpholinylcarbonyl)-10H-phenothiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Morpholinylcarbonyl)phenol” is a chemical compound with the empirical formula C11H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “4-(4-Morpholinylcarbonyl)phenol” is 207.23 . The SMILES string representation isOc1ccc(cc1)C(=O)N2CCOCC2 . Physical And Chemical Properties Analysis
“4-(4-Morpholinylcarbonyl)phenol” is a solid . It doesn’t have a flash point .科学的研究の応用
10-(4-morpholinylcarbonyl)-10H-phenothiazine is widely used in scientific research for its pharmacological properties. It is a potent inhibitor of mitochondrial complex I and is used as a neurotoxin to induce Parkinson's disease in animal models. This compound has been used to study the pathogenesis of Parkinson's disease and to develop new treatments for the disease. It has also been used to study the role of mitochondrial dysfunction in other neurodegenerative diseases.
作用機序
10-(4-morpholinylcarbonyl)-10H-phenothiazine inhibits mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. The accumulation of ROS leads to oxidative stress and neuronal damage, which is thought to play a role in the pathogenesis of Parkinson's disease. This compound is metabolized to MPP+ (1-methyl-4-phenylpyridinium), which is taken up by dopaminergic neurons and causes selective degeneration of these neurons.
Biochemical and Physiological Effects:
This compound-induced Parkinson's disease in animal models is characterized by selective degeneration of dopaminergic neurons in the substantia nigra, which leads to a decrease in dopamine levels in the striatum. This results in motor deficits, including rigidity, bradykinesia, and tremors. This compound also induces oxidative stress, inflammation, and mitochondrial dysfunction in the brain.
実験室実験の利点と制限
10-(4-morpholinylcarbonyl)-10H-phenothiazine is a widely used neurotoxin for inducing Parkinson's disease in animal models. It is relatively easy to administer and produces consistent results. However, this compound-induced Parkinson's disease in animal models does not fully replicate the human disease, and there are limitations to its use in studying the disease. Additionally, this compound is a potent neurotoxin and should be handled with care in the laboratory.
将来の方向性
There are several future directions for 10-(4-morpholinylcarbonyl)-10H-phenothiazine research. One direction is to develop new treatments for Parkinson's disease based on the mechanism of this compound-induced neurodegeneration. Another direction is to use this compound as a tool to study the role of mitochondrial dysfunction in other neurodegenerative diseases. Additionally, this compound can be used to study the effects of environmental toxins on the brain and to develop new strategies for neuroprotection.
合成法
10-(4-morpholinylcarbonyl)-10H-phenothiazine can be synthesized by the reaction of 4-morpholinecarboxylic acid with 10-chloro-10H-phenothiazine in the presence of a base. The resulting product is then treated with trifluoroacetic acid to obtain this compound. The synthesis method has been optimized for high yield and purity, and the resulting product is used in various scientific research applications.
Safety and Hazards
特性
IUPAC Name |
morpholin-4-yl(phenothiazin-10-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c20-17(18-9-11-21-12-10-18)19-13-5-1-3-7-15(13)22-16-8-4-2-6-14(16)19/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLGMYUBQYNSQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

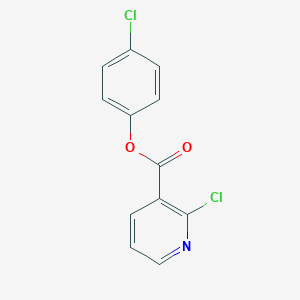
![1,2,7-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B501115.png)
![2-(4-{[2-(1-Piperidinyl)-3-pyridinyl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B501116.png)
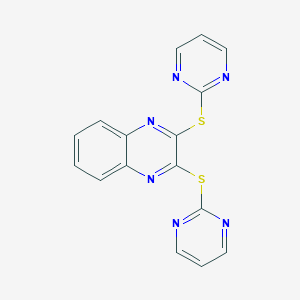
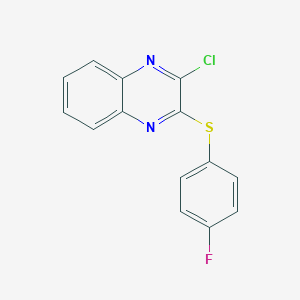
![2,3-bis({[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinoxaline](/img/structure/B501122.png)
![4-chloro-2-(6-chloro-2-pyridinyl)-5-[(2-pyridinylmethyl)amino]-3(2H)-pyridazinone](/img/structure/B501123.png)
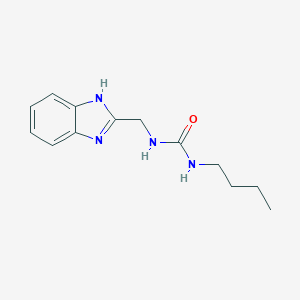
![1,2,8-trimethyl-3-[(methylamino)carbonyl]-1H-imidazo[1,2-a]pyridin-4-ium](/img/structure/B501129.png)
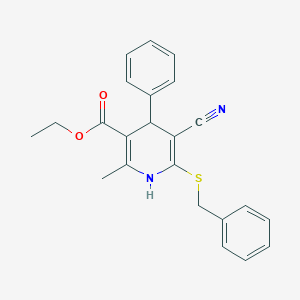
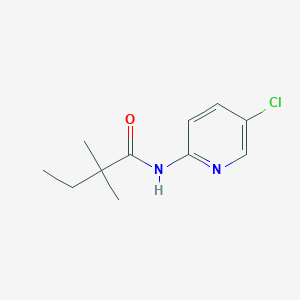

![4-(butyrylamino)-N-[4-(4-toluidinosulfonyl)phenyl]benzamide](/img/structure/B501134.png)
![6-(4-Chlorophenyl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B501136.png)